1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one is a synthetic organic compound that belongs to the indolin-2-one family. This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom at the 5-position, and a 3-hydroxyindol-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction involving an isatin derivative and a benzyl halide.
Addition of the 3-Hydroxy Group: The 3-hydroxy group is introduced through a hydroxylation reaction, often using a hydroxylating agent such as hydrogen peroxide or a peracid.
Attachment of the 2-(3-Bromophenyl)-2-Oxoethyl Group: This step involves the addition of the 2-(3-bromophenyl)-2-oxoethyl group to the indolin-2-one core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one involves its interaction with molecular targets such as VEGFR-2. By inhibiting VEGFR-2, the compound disrupts the signaling pathways involved in tumor angiogenesis, leading to reduced tumor growth and proliferation . Additionally, the compound induces apoptosis in cancer cells by modulating the levels of apoptotic markers .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one: This compound shares a similar indolin-2-one core but differs in the presence of a hydrazone linker.
1-Benzyl-5-bromo-3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one: Similar structure with a different position of the bromine atom on the phenyl ring.
1-Benzyl-5-bromo-3-[2-(3-chlorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one: Similar structure with a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one stands out due to its specific substitution pattern and the presence of both bromine and hydroxy groups, which contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C23H17Br2NO3 |
---|---|
Molecular Weight |
515.2 g/mol |
IUPAC Name |
1-benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C23H17Br2NO3/c24-17-8-4-7-16(11-17)21(27)13-23(29)19-12-18(25)9-10-20(19)26(22(23)28)14-15-5-2-1-3-6-15/h1-12,29H,13-14H2 |
InChI Key |
JCKGVZBTYWYWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.